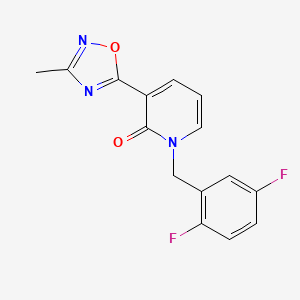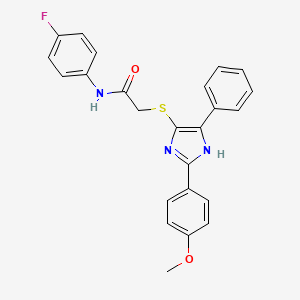
rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane and is a ring of carbon atoms, so it’s a type of organic compound. This particular compound has a bromophenyl group, a hydroxy group, and a carboxylate ester group attached to the cyclobutane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the functional groups. The bromophenyl group could potentially be added using a Friedel-Crafts alkylation . The hydroxy group might be added via a hydroboration-oxidation reaction . The carboxylate ester group could be formed using Fischer esterification or another similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclobutane ring and the various functional groups. The bromophenyl group is a large, bulky group that is also quite electronegative due to the bromine atom. The hydroxy group is a polar group that can form hydrogen bonds. The carboxylate ester group is also polar and can participate in various types of reactions .Chemical Reactions Analysis
This compound could participate in various types of chemical reactions. The bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction. The hydroxy group could be deprotonated to form a good leaving group, which could then be replaced via a nucleophilic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group would likely make the compound quite dense and possibly give it a high boiling point. The polar functional groups (hydroxy and carboxylate ester) could allow the compound to form hydrogen bonds, which could increase its solubility in polar solvents .Applications De Recherche Scientifique
Norlignans and Lignanamide from Peperomia tetraphylla
Research identified two new cyclobutane-type norlignans similar in structure but not identical to "rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate," showcasing their cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer research and therapy (Li, Tong, & Huang, 2012).
Caffeic Acid Derivatives in Pharmaceuticals
A study on caffeic acid derivatives synthesized through crystal engineering and cycloaddition reactions highlighted their antioxidant properties and potential as precursors for natural products and degradable polymeric materials. This demonstrates the compound's role in developing sustainable pharmaceuticals and materials (Wang et al., 2020).
Dimeric Dihydrochalcone from Agapanthus africanus
An exploration into Agapanthus africanus led to the isolation of a dimeric dihydrochalcone, which, while structurally different, shares synthesis pathways that could involve "rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate." This opens avenues in the synthesis of complex organic molecules (Kamara, Manong, & Brandt, 2005).
Polymer Synthesis and Characterization
A specific study detailed the synthesis and thermal degradation of poly[2‐(3‐p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate], derived from a similar monomer. This research demonstrates the compound's significance in polymer science, specifically in understanding the thermal behavior and degradation patterns of novel polymeric materials (Demirelli & Coskun, 1999).
Antimicrobial Action of Myristica argentea Lignans
Another study focused on lignans from Myristica argentea, highlighting antimicrobial actions against Streptococcus mutans. While the specific compound was not directly mentioned, the methodologies and findings could be relevant for further exploration of similar compounds in antimicrobial applications (Nakatani et al., 1988).
Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s being used as a drug, the mechanism of action would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, the mechanism of action would depend on the reaction conditions and the other reagents present .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models. If it’s being used as a reagent in chemical synthesis, future research could involve exploring its reactivity under various conditions .
Propriétés
IUPAC Name |
methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H15BrO3/c2*1-12(16)7-13(8-12,11(15)17-2)9-3-5-10(14)6-4-9/h2*3-6,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOACHJBOFRHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O.CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Br2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2684332.png)
![2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide](/img/structure/B2684333.png)



![N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2684337.png)
![7-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2684338.png)
![N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2684341.png)
![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)
![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)

![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)
